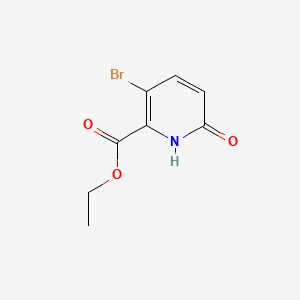

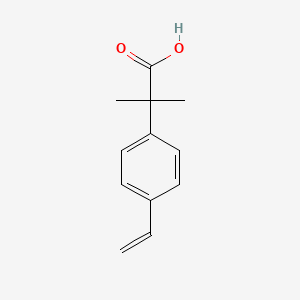

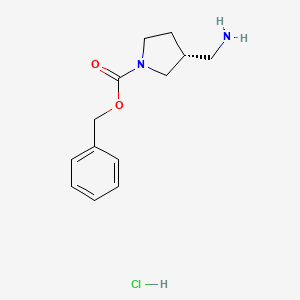

![molecular formula C13H19N3O2S B578011 7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine CAS No. 1226776-86-8](/img/structure/B578011.png)

7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine” is a chemical compound that belongs to the class of molecules known as pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are a central building block for a wide range of pharmacological applications .

Synthesis Analysis

The synthesis of this class of molecules involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds with potential as kinase inhibitors . A specific example of a synthesis process involves the reaction of methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate with 1-, Pd(PPh3)4, copper iodide, and Et3N in DMF. The reaction is heated to 90 °C under microwave irradiation for 40 minutes .

Molecular Structure Analysis

The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket . This core has been utilized to a much lesser degree than many other fused pyrimidines .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this class of molecules include oxidative dehydrogenation, annulation, and oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones followed by annulation with amidines .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- The compound serves as a key intermediate in the palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reactions. This process is instrumental in synthesizing 6-unsubstituted 2-aryldihydropyrimidines (DPs), which are known for their broad spectrum of biological activities. The presence of the Boc group (tert-butoxycarbonyl) enhances the reactivity of the substrate, enabling the coupling of aryl tributylstannanes with various substituents to yield products with significant yields. This method facilitates the expansion of DP-based molecular diversity, which is crucial for biological and pharmacological research (Nishimura et al., 2022).

Role in Medicinal Chemistry

- The compound is utilized in the development of synthetic routes for pharmaceutical intermediates. For instance, it has been employed in a practical synthesis approach to create methyl (S)-2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-7-carboxylate, a useful synthetic scaffold. The optimized synthesis route reduces the number of chemical steps and significantly improves the overall yield, highlighting the compound's utility in streamlining drug discovery efforts (Pawluczyk et al., 2020).

Application in Heterocyclic Chemistry

- The compound is instrumental in the synthesis of novel heterocyclic compounds, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems. These synthesized heterocycles are valuable for their potential applications in medicinal chemistry and drug development, serving as core structures for various pharmacologically active agents (Bakhite et al., 2005).

Contribution to Molecular Diversity

- The compound's versatility is also showcased in its use for synthesizing a range of tricyclic, N-aryl, pyridine-, and pyrazine-fused pyrimidones. These compounds are generated via reactions with aromatic amines, contributing to the enrichment of molecular diversity in chemical libraries, which is a crucial aspect of drug discovery and development (Friary et al., 1993).

Direcciones Futuras

The future directions in the research of this class of molecules involve the discovery of novel chemotypes that can be exploited for the large fraction of kinase targets that remain to be drugged . Special attention will be given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

Propiedades

IUPAC Name |

tert-butyl 2-methylsulfanyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-13(2,3)18-12(17)16-6-5-9-7-14-11(19-4)15-10(9)8-16/h7H,5-6,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFDGRIXSGMZSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60712339 |

Source

|

| Record name | tert-Butyl 2-(methylsulfanyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine | |

CAS RN |

1226776-86-8 |

Source

|

| Record name | 1,1-Dimethylethyl 5,8-dihydro-2-(methylthio)pyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(methylsulfanyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

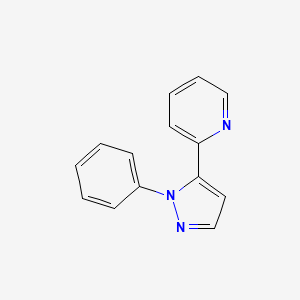

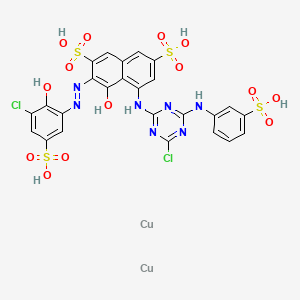

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)

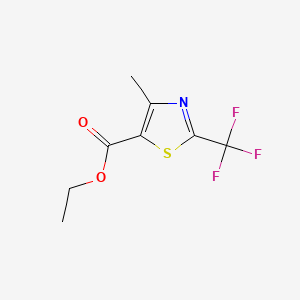

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)